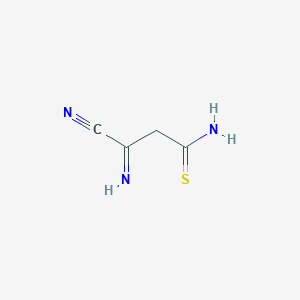
Carbamothioylmethanecarbonimidoylcyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioylmethanecarbonimidoylcyanide is a complex organic compound with a unique structure that includes both cyano and carbamimidoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioylmethanecarbonimidoylcyanide typically involves multi-step organic reactions. One common method includes the reaction of a carbamimidoyl chloride with a thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of reagents and conditions is optimized to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioylmethanecarbonimidoylcyanide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Carbamothioylmethanecarbonimidoylcyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, agrochemicals, and electronic materials.
Wirkmechanismus
The mechanism of action of carbamothioylmethanecarbonimidoylcyanide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamimidoyl chloride
- Thiocyanate derivatives
- Cyano compounds
Uniqueness
Carbamothioylmethanecarbonimidoylcyanide is unique due to its combination of cyano and carbamimidoyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications that require these unique characteristics.
Eigenschaften
Molekularformel |
C4H5N3S |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
3-amino-3-sulfanylidenepropanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3S/c5-2-3(6)1-4(7)8/h6H,1H2,(H2,7,8) |
InChI-Schlüssel |
GTSGJXHJZIJAFW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=N)C#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)
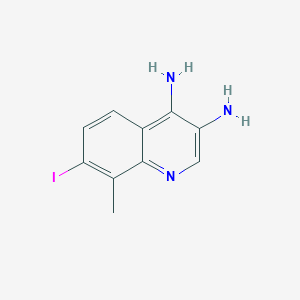
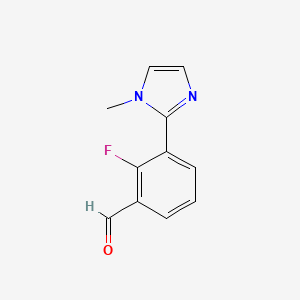
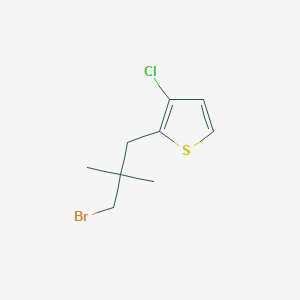
![1-[5-(Aminomethyl)furan-3-carbonyl]piperidin-4-one](/img/structure/B13227688.png)
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13227699.png)
![N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine](/img/structure/B13227701.png)

![2-Chloro-6-[methyl(propyl)amino]pyridine-4-carbonitrile](/img/structure/B13227712.png)
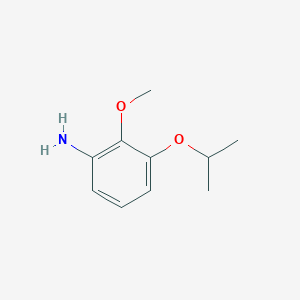
![12-Thia-3,4,6-triazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,10-pentaene-8-carbonitrile](/img/structure/B13227721.png)
![Butyl[(2,3-difluorophenyl)methyl]amine](/img/structure/B13227727.png)

